1-甲基-3,5-二硝基-1H-吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

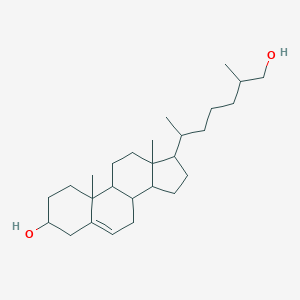

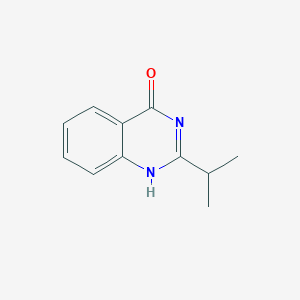

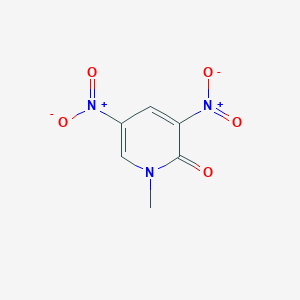

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a chemical compound that has been explored in various scientific studies for its unique chemical and physical properties. The compound belongs to the class of pyridones, which are known for their diverse range of applications in chemical synthesis, materials science, and potentially in pharmaceuticals, although the latter is excluded from this discussion as per the guidelines.

Synthesis Analysis

The synthesis of derivatives of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves various chemical pathways. One notable method includes the reaction of ketones or aldehydes with 1-methyl-3,5-dinitro-2-pyridone in the presence of ammonia, leading to the formation of alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. This process showcases the compound's reactivity towards nucleophilic substitution and ring transformation reactions under specific conditions (Tohda et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-Methyl-3,5-dinitro-1H-pyridin-2-one derivatives has been characterized using techniques like NMR and X-ray diffraction. Studies show the existence of intramolecular hydrogen bonding and resonances that favor co-planarity within the structure, leading to a stable chelate ring almost co-planar with the pyridine ring. This structural feature is crucial for understanding the compound's chemical behavior and reactivity (Wandas & Talik, 2013).

Chemical Reactions and Properties

1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes various chemical reactions, including nucleophilic substitution, due to its electron-deficient nature. The compound's reactivity has been explored in the context of synthesizing complex molecules, highlighting its potential as a building block in organic synthesis. The presence of nitro groups further enhances its reactivity, making it a versatile compound for synthesizing a wide range of chemical structures (Tohda et al., 1990).

科学研究应用

合成与表征

1-甲基-3,5-二硝基-1H-吡啶-2-酮及其衍生物已通过各种方法合成和表征,展示了该化合物在化学合成中的多功能性。例如,在铵醋酸存在下与环烷酮的相互作用导致硝化环烷[a]吡啶的形成,展示了其在创造结构多样化化合物方面的潜力。这些转化突显了该化合物在有机化学中的重要性,特别是在合成对各种工业和研究应用至关重要的硝基芳香化合物方面(Le, Asahara, & Nishiwaki, 2014)。

分子结构与光谱

对1-甲基-3,5-二硝基-1H-吡啶-2-酮衍生物的分子和晶体结构进行了广泛研究。这些研究包括X射线衍射和量子化学DFT计算,以确定化合物的构象和电子性质。例如,对6-甲基-3,5-二硝基-2-[(E)-苯基偶氮基]吡啶中偶氮键的构象进行的研究揭示了结构特征如何影响材料的物理性质,如红外和拉曼光谱以及电子性质(Michalski et al., 2018)。

材料科学应用

对1-甲基-3,5-二硝基-1H-吡啶-2-酮及其衍生物的研究延伸到材料科学领域,特别是在开发具有特定电子性质的新型光学晶体和材料方面。例如,从2-氨基-3-甲基吡啶和3,5-二硝基苯甲酸反应中衍生出的新型光学晶体的合成和结构表征突显了该化合物在创造具有显著光学透明性和热稳定性的材料方面的潜力,这对各种技术应用至关重要(Sathya, Dhamodharan, & Dhandapani, 2018)。

高能材料设计

此外,该化合物已在设计高能材料的背景下进行了探索。涉及1-甲基-3,5-二硝基-1H-吡啶-2-酮结构的桥联吡啶基高能衍生物已从理论上研究其爆炸性能、热稳定性和生成热。这些研究通过利用硝基取代吡啶的固有性质,为开发高性能高能材料提供了一条途径(Zhai et al., 2019)。

安全和危害

属性

IUPAC Name |

1-methyl-3,5-dinitropyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVELJVEBLWGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394381 |

Source

|

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3,5-dinitro-1H-pyridin-2-one | |

CAS RN |

14150-94-8 |

Source

|

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。